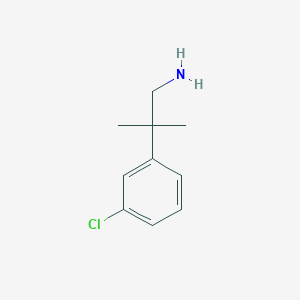

2-(3-Chlorophenyl)-2-methylpropan-1-amine

描述

Significance in Organic Synthesis and Pharmaceutical Chemistry

The academic value of 2-(3-Chlorophenyl)-2-methylpropan-1-amine can be inferred from the well-established roles of its primary structural motifs in chemical and pharmaceutical sciences.

Primary Amine Functionality: Primary amines are fundamental building blocks in organic synthesis. fiveable.meresearchgate.net They serve as versatile nucleophiles and precursors for the synthesis of a vast array of more complex molecules, including amides, imines, and secondary or tertiary amines. fiveable.meamerigoscientific.com In pharmaceutical development, the primary amine group is a common feature in active pharmaceutical ingredients (APIs), often crucial for forming salt derivatives with improved solubility and stability or for engaging in key hydrogen bonding interactions at biological targets. purkh.com

The Chlorophenyl Group: The inclusion of a halogen, specifically chlorine, on an aromatic ring is a prevalent strategy in drug design. nih.gov The 3-chloroaniline (B41212) substructure, in particular, is a common starting material for a variety of pharmaceuticals, agrochemicals, and dyes. chemicalbook.com Chlorine atoms can alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.govu-tokyo.ac.jp This modification can influence how a compound binds to a target receptor and how it is processed and eliminated by the body. The strategic placement of chlorine is a tool for fine-tuning the pharmacokinetic and pharmacodynamic profile of a lead compound. nbinno.com

The Gem-Dimethyl Group: The gem-dimethyl group, where two methyl groups are attached to the same carbon atom, is a significant structural feature in medicinal chemistry. acs.orgacs.org Inspired by its presence in numerous natural products, medicinal chemists incorporate this moiety to confer several advantages. nih.gov It can act as a "conformational lock," restricting the rotation of nearby bonds and forcing the molecule into a specific three-dimensional shape that may be optimal for binding to a biological target. acs.org This can lead to increased potency and selectivity. acs.orgscienceopen.com Furthermore, the gem-dimethyl group can shield adjacent parts of the molecule from metabolic degradation, thereby improving the compound's stability and pharmacokinetic profile. scienceopen.comresearchgate.net

Table 1: Physicochemical Properties of this compound This table presents computed data for the compound, as extensive experimental data is not available in published literature.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| CAS Number | 92015-24-2 |

| XLogP3 (Predicted) | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Overview of Research Trajectories for Amines with Aryl Substituents

The structural class to which this compound belongs, aryl-substituted amines, and more specifically substituted phenethylamines, has been a central focus of medicinal chemistry for decades. mdpi.com Research in this area has followed several key trajectories aimed at understanding and manipulating their biological effects.

One major trajectory involves extensive Structure-Activity Relationship (SAR) studies. Researchers systematically modify the structure—by altering substituents on the aromatic ring, changing the length and branching of the alkyl chain, and substituting the amine group—to map how these changes affect biological activity. mdpi.com For instance, substitutions at the ortho, meta, and para positions of the phenyl ring can dramatically alter a compound's potency and selectivity for specific receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. mdpi.com

Another significant research path has been the development of novel synthetic methodologies to access these compounds with greater efficiency and stereochemical control. Innovations in C–N bond-forming reactions have expanded the accessible chemical space for these amines. nih.gov The synthesis of specific enantiomers is particularly important, as different stereoisomers of a chiral amine often exhibit vastly different pharmacological profiles.

In recent years, research has also focused on aryl amines as probes for understanding neurochemical pathways and as lead compounds for treating a range of disorders. dntb.gov.uaacs.org The phenethylamine (B48288) scaffold is a privileged structure that mimics endogenous neurotransmitters like dopamine and norepinephrine (B1679862), making it a fertile ground for discovering new therapeutic agents. mdpi.comnih.gov

Contextualizing the Compound within Contemporary Chemical Research

In the landscape of modern chemical research, this compound represents an unexplored node in the vast network of bioactive amine compounds. Its structure is a logical combination of motifs that are independently well-validated in drug discovery programs.

As a Potential Modulator of Monoamine Systems: Given its substituted phenethylamine core, the compound is a structural analog of numerous substances known to interact with monoamine transporters and receptors. mdpi.com Contemporary research continues to explore such molecules for potential applications in neurological and psychiatric disorders. researchgate.net The specific combination of a 3-chloro substituent and a gem-dimethyl group on the alpha-carbon presents a unique pharmacological profile that has not been characterized.

In the Context of Bioisosterism: The chlorine atom can be viewed as a bioisostere of other small groups, like a methyl group. u-tokyo.ac.jp Bioisosterism is a key strategy in medicinal chemistry to optimize lead compounds by replacing one functional group with another to improve biological activity or reduce toxicity. cambridgemedchemconsulting.comnih.gov Research often involves synthesizing series of analogs with different halogen substitutions (e.g., fluorine, chlorine, bromine) to probe interactions within a receptor's binding pocket.

As a Tool for Chemical Biology: As a unique, uncharacterized small molecule, this compound could serve as a tool compound in chemical biology. Screening such novel structures against a wide range of biological targets is a common strategy for identifying new probes of biological function and novel starting points for drug discovery.

The compound thus sits (B43327) at the intersection of synthetic organic chemistry, medicinal chemistry, and pharmacology. While it remains a research chemical without a documented history of extensive study, its structure embodies principles and strategies that are central to the ongoing quest for new, effective therapeutic agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-chlorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMVZWQZGFLTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92015-24-2 | |

| Record name | 2-(3-chlorophenyl)-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Investigations Pertaining to 2 3 Chlorophenyl 2 Methylpropan 1 Amine Scaffolds

Conformational Analysis and Stereochemical Impact on Biological Interactions

Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is fundamental to understanding how a ligand like 2-(3-Chlorophenyl)-2-methylpropan-1-amine interacts with its biological target. lumenlearning.comchemistrysteps.com The molecule possesses rotational freedom around several single bonds, leading to various conformations (rotamers). The most stable conformation is typically the one that minimizes steric hindrance between bulky substituents. lumenlearning.com For the 2-phenyl-2-methylpropan-1-amine scaffold, the key rotations are around the C-C bond connecting the substituted phenyl ring to the quaternary carbon and the C-C bond between the quaternary carbon and the aminomethyl group. The staggered conformations are energetically more favorable than the eclipsed ones. chemistrysteps.com The specific orientation of the chlorophenyl ring relative to the amine group is critical for fitting into the binding pocket of a receptor or transporter.

Stereochemistry introduces another layer of complexity and specificity to biological interactions. biomedgrid.com The this compound molecule contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). biomedgrid.comnih.gov Living systems are inherently chiral, and thus, enantiomers of a drug can exhibit significantly different pharmacological profiles. nih.govnih.gov One enantiomer may bind with high affinity to a target, while the other may be less active or even interact with different targets, potentially leading to different effects. nih.govmdpi.com This stereoselectivity arises because the three-dimensional arrangement of functional groups on one enantiomer allows for a more complementary fit with the chiral binding site of the biological target, such as an enzyme or transporter protein. nih.govresearchgate.net For many phenethylamine (B48288) derivatives, the biological activity resides primarily in one enantiomer. nih.gov

Influence of Aryl Substitution Patterns on Molecular Recognition

The nature and position of substituents on the aryl (phenyl) ring are critical determinants of a compound's biological activity, influencing its binding affinity and selectivity for different monoamine transporters.

The introduction of halogen atoms onto the phenyl ring of phenethylamine derivatives significantly alters their pharmacological properties. The position and type of halogen are crucial. For instance, in studies of amphetamine and methcathinone (B1676376) analogs, para-halogenation (substitution at the 4-position) was found to decrease the selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT). nih.gov This effect generally increases with the size of the para-substituent, leading to potent serotonin uptake inhibition for halogenated derivatives. nih.gov

| Compound | Para-Substituent | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio |

|---|---|---|---|---|---|

| Amphetamine | -H | 24.8 | 7.1 | 2967 | 120 |

| 4-Fluoroamphetamine | -F | 144 | 42 | 414 | 2.9 |

| 4-Chloroamphetamine | -Cl | 246 | 101 | 188 | 0.8 |

| Methcathinone | -H | 49 | 78 | 1044 | 21 |

| 4-Fluoromethcathinone | -F | 128 | 67 | 215 | 1.7 |

| 4-Chloromethcathinone | -Cl | 170 | 79 | 121 | 0.7 |

Data derived from studies on para-halogenated amphetamines and methcathinones, illustrating the impact of halogenation on monoamine transporter inhibition. nih.gov

The addition of methyl or other alkyl groups to the phenyl ring also modulates the activity of phenethylamine derivatives. Studies on various β-phenethylamine derivatives have shown that the nature of the substituent on the aromatic ring significantly impacts the inhibition of dopamine reuptake. nih.govkoreascience.kr For instance, compounds with an unsubstituted phenyl group can be more potent than those with certain substituted phenyl groups. nih.govkoreascience.kr

In some series of compounds, increasing the length of alkyl chains at specific positions can enhance inhibitory activity. nih.govkoreascience.kr The position of the alkyl group is also important; alkyl or halogen groups at the para position of the phenyl ring have been shown to have a positive effect on the binding affinity for the 5-HT₂A receptor in some phenethylamine series. nih.govresearchgate.net These findings suggest that alkyl groups contribute to the hydrophobic interactions within the binding pocket of the target receptor or transporter, thereby influencing binding affinity.

Modifying functional groups outside of the aryl ring, such as the amine group, can dramatically alter ligand-receptor binding. The primary amine in the 2-phenyl-2-methylpropan-1-amine scaffold is a key interaction point, often forming an ionic bond with a conserved aspartate residue in the binding site of monoamine transporters. nih.govkoreascience.kr

Altering this amine, for example, by changing it from a primary to a secondary or tertiary amine, can change its basicity and steric bulk, affecting binding affinity and selectivity. ashp.org Furthermore, introducing other functional groups can provide additional points of interaction, such as hydrogen bonds or hydrophobic interactions. For example, the addition of a hydroxyl group to the phenyl ring can introduce a hydrogen bond donor/acceptor site, which can enhance binding if the receptor pocket has a complementary site. ashp.org In some hybrid derivatives, functionalization of hydroxyl and amino groups to sulfonate esters and amides has been shown to modulate affinity, although it can also lead to a loss of agonist potency. nih.gov These modifications highlight the principle that even small structural changes can lead to significant differences in pharmacological activity by altering the way a molecule orients itself and interacts within the complex three-dimensional space of a binding site. ashp.org

Molecular Modeling and Computational Approaches in SAR Elucidation

Molecular modeling and computational chemistry are indispensable tools for elucidating the SAR of novel compounds. bohrium.com By creating three-dimensional models of biological targets like the monoamine transporters, researchers can simulate how ligands like this compound bind and interact at the molecular level. frontiersin.org

In silico docking studies are used to predict the preferred binding pose of a ligand within the active site of its target protein. acs.org For monoamine transporters, these models have revealed a central binding site (S1) where neurotransmitters and inhibitors bind. frontiersin.orgacs.org A crucial interaction observed in many MAT ligands is the formation of a salt bridge between the protonated amine of the ligand and a conserved aspartate residue (Asp79 in DAT, Asp98 in SERT) within the transporter's binding pocket. nih.gov

Computational models of SERT, DAT, and NET, often built using homology modeling based on crystal structures of related transporters, allow researchers to visualize key interactions. bohrium.comfrontiersin.org For example, modeling studies have identified important amino acid residues like Asp75, Phe72, Tyr152, and Phe317 in NET and Asp98 and Tyr95 in SERT as being critical for ligand binding. nih.govacs.org These models can be used in virtual screening campaigns to identify new potential ligands from large chemical databases. acs.org Furthermore, by comparing the docking scores and interaction patterns of a series of analogs, researchers can rationalize observed SAR trends and predict the activity of yet-to-be-synthesized compounds, thereby guiding medicinal chemistry efforts to optimize potency and selectivity. frontiersin.org

Computational Docking Studies for Receptor Binding Modes

Computational docking is a molecular modeling technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as this compound, and its biological target, typically a protein receptor. nih.gov For psychoactive amine scaffolds, the primary targets of interest are often the monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT).

In silico docking studies help elucidate the binding modes of ligands within the transporter binding pockets. These studies have shown that for amine-based ligands, binding is often stabilized by a combination of hydrogen bonding and hydrophobic interactions. nih.gov A critical interaction for many transporter ligands is the formation of a salt bridge or strong hydrogen bond between the protonated amine of the ligand and a key acidic residue in the transporter's binding site, such as an aspartate residue (e.g., Asp79 in hDAT). nih.gov

Modeling of drug-receptor interactions indicates that the binding pockets of hDAT and hNET share 100% sequence similarity, while hSERT has 95.5% similarity with the other two, accounting for differences in ligand selectivity. researchgate.net For ligands of the 2-phenyl-2-methylpropan-1-amine class, the phenyl ring is predicted to engage in hydrophobic and aromatic stacking interactions with surrounding nonpolar and aromatic amino acid residues within the binding pocket, such as phenylalanine and tyrosine. The specific substitution pattern on the phenyl ring significantly influences these interactions and, consequently, the binding affinity and selectivity. The 3-chloro substituent on the this compound scaffold is expected to occupy a specific hydrophobic sub-pocket, potentially increasing affinity for DAT and NET over SERT.

Comparative SAR Studies with Analogous Amine Structures

Comparison with Phenethylamine Class Derivatives

The 2-phenethylamine scaffold is a foundational structure in medicinal chemistry, present in numerous endogenous neurotransmitters and synthetic compounds. nih.gov Structure-activity relationship (SAR) studies of classical phenethylamine derivatives have established several key principles: substitutions on the phenyl ring, the ethylamine (B1201723) side chain, and the terminal amine all modulate pharmacological activity. nih.gov

A primary point of divergence between the this compound scaffold and traditional phenethylamines (like amphetamine) is the substitution at the alpha-carbon (the carbon adjacent to the amine group). While amphetamine possesses a single methyl group at this position, the this compound structure features a gem-dimethyl moiety. This alpha,alpha-dimethyl substitution has significant SAR implications:

Steric Hindrance: The bulkier gem-dimethyl group can influence how the molecule fits into the binding site of monoamine transporters, potentially altering potency and selectivity compared to alpha-methyl or unsubstituted phenethylamines.

Metabolic Stability: The absence of a hydrogen atom on the alpha-carbon blocks metabolic oxidation at this position, a common metabolic pathway for many phenethylamines. This generally increases the biological half-life of the compound.

The substitution on the aromatic ring is another critical factor. In many phenethylamine series, para-substitution with small alkyl or halogen groups often maintains or enhances affinity for target receptors. nih.gov The meta-positioning of the chloro group in this compound distinguishes it from many well-studied para-substituted phenethylamines. This positional change alters the electronic distribution and steric profile of the aromatic ring, leading to a unique interaction pattern with the receptor binding site and influencing its transporter selectivity profile.

Analysis of Substituted Cathinones and Benzofurans

Substituted cathinones and benzofurans represent other major classes of psychoactive compounds that are structurally related to phenethylamines and provide a useful context for comparative SAR. mdpi.com

Substituted Cathinones: These compounds are characterized by a β-keto group (a ketone at the beta-carbon position of the phenethylamine backbone). This feature significantly alters their polarity and hydrogen bonding capability compared to non-keto phenethylamines. nih.gov SAR studies on cathinones reveal distinct trends:

Transporter Selectivity: Many cathinone (B1664624) derivatives, particularly those with a pyrrolidine (B122466) ring incorporating the nitrogen atom (α-pyrrolidinophenones), exhibit high potency and selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT). researchgate.netnih.gov

Ring Substitution: As with phenethylamines, substitutions on the phenyl ring modify activity. For example, para-substitution of pentedrone (B609907) with a methyl or chloro group decreases DAT affinity while significantly increasing SERT affinity, thereby reducing the DAT/SERT selectivity ratio. nih.gov

N-Alkylation: The size of the alkyl group on the nitrogen atom also modulates potency and selectivity across the monoamine transporters. nih.gov

Benzofurans: This class of compounds, such as 5-MAPB and 6-APB, can be viewed as conformationally restricted analogues of phenethylamines, where the ethylamine side chain is incorporated into a dihydrofuran ring fused to the benzene (B151609) ring. This structural constraint leads to a different SAR profile. Benzofurans generally exhibit lower selectivity for DAT and often show higher potency at SERT, acting as serotonin releasers. researchgate.netnih.gov This contrasts sharply with many cathinones and phentermine-like structures, which are typically more DAT/NET selective.

The table below presents comparative transporter inhibition data for representative compounds from different amine classes, illustrating the distinct selectivity profiles that arise from their structural differences.

| Compound Class | Representative Compound | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) | hDAT/hSERT Selectivity |

| Phenethylamine | Methamphetamine | 24.5 | 43.1 | 4530 | 185 |

| Substituted Cathinone | Pentedrone | 52.8 | 155 | 2660 | 50 |

| Substituted Cathinone | 4-Cl-pentedrone (4-CPD) | 88.5 | 118 | 90.7 | 1 |

| Benzofuran | 5-MAPDB | 3470 | 840 | 340 | 0.1 |

| α-Pyrrolidinophenone | α-PVP | 14.3 | 43.1 | 4900 | 343 |

Data compiled from Eshleman et al., 2017, as presented in Mancino et al., 2020. nih.gov

This comparative analysis underscores how specific structural modifications—such as the β-keto group in cathinones, the gem-dimethyl group in the this compound scaffold, and the fused ring system in benzofurans—drive significant differences in pharmacological profiles, particularly regarding potency and selectivity for the different monoamine transporters. researchgate.netnih.gov

Pharmacological Characterization of 2 3 Chlorophenyl 2 Methylpropan 1 Amine As a Synthetic Intermediate or Scaffold

Receptor Binding and Ligand Affinity Studies

Comprehensive searches of scientific literature and databases did not yield specific receptor binding or ligand affinity data for 2-(3-Chlorophenyl)-2-methylpropan-1-amine. The following sections reflect this lack of direct experimental findings.

There are no published studies detailing the use of radioligand displacement assays to determine the binding affinity of this compound for any specific receptors. Such assays would be necessary to quantify its affinity (e.g., Ki or IC50 values) for targets such as dopamine (B1211576), serotonin (B10506), or adrenergic receptors.

No data is available from studies evaluating the affinity of this compound for any G protein-coupled receptors (GPCRs). Its potential interaction with GPCRs, such as the trace amine-associated receptors (TAARs) or specific subtypes of serotonin and dopamine receptors, has not been investigated.

Without primary binding data, an assessment of the selectivity of this compound across various receptor subtypes cannot be made. Structure-activity relationship (SAR) studies on related phenethylamine (B48288) derivatives suggest that halogen substitution on the phenyl ring can modulate selectivity. For instance, in some classes of phenethylamines, halogen groups at the para position of the phenyl ring have been shown to positively influence binding affinity for the 5-HT2A receptor. biomolther.orgbiomolther.org However, the effect of a meta-chloro substitution, as present in this compound, has not been specifically detailed in the context of a broad selectivity profile.

Functional Assays for Modulatory Effects

Direct evidence of the functional activity of this compound from cellular or in vivo models is absent from the scientific literature.

No studies have been published that profile this compound as an agonist or antagonist in cellular systems. Therefore, its functional effects, such as stimulating or inhibiting receptor-mediated signaling pathways (e.g., cAMP production or calcium mobilization), are unknown.

While no neurotransmitter uptake inhibition data exists for this compound itself, studies on structurally related halogenated amphetamines and cathinones provide insight into how such modifications can influence activity at the transporters for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT).

Research has consistently shown that halogenation of amphetamine-type stimulants can alter their pharmacological profile. frontiersin.orgnih.gov Specifically, the position and identity of the halogen substituent on the phenyl ring can significantly impact potency and selectivity for the monoamine transporters.

A common finding is that para-chloro substitution on phenethylamines tends to increase potency at the serotonin transporter (SERT) relative to the dopamine (DAT) and norepinephrine (NET) transporters. nih.govnih.gov For example, para-chloroamphetamine (PCA) is a potent serotonin releasing agent. This increased serotonergic activity is a recurring theme in structure-activity relationship studies of this class of compounds. nih.gov While the subject compound has a meta-chloro substitution, it is plausible that it could also exhibit enhanced activity at SERT compared to non-halogenated analogs. The table below presents data for related para-substituted compounds, illustrating the impact of halogenation on monoamine transporter inhibition.

Table 1: Monoamine Uptake Inhibition Potencies (IC50 nM) of Related Phenylalkylamine Compounds

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| Amphetamine | 24.8 | 7.1 | 2130 |

| 4-Chloroamphetamine (PCA) | 145 | 246 | 152 |

| Methcathinone (B1676376) | 49.6 | 38.9 | 1160 |

| 4-Chloromethcathinone (4-CMC) | 146 | 101 | 79.4 |

Data in this table is illustrative of SAR principles in related compounds and is not data for this compound.

These findings suggest that this compound, due to its chloro-substitution, may have significant activity as a monoamine uptake inhibitor, potentially with increased selectivity for SERT compared to its non-halogenated counterpart. However, this remains speculative without direct experimental validation.

Enzyme Inhibition Kinetics for Relevant Biochemical Pathways

Phentermine has been identified as an inhibitor of both MAO-A and MAO-B. Studies on recombinant human liver MAO have shown that phentermine acts as a competitive inhibitor for both isoforms. The inhibitory constant (Ki) for phentermine against human MAO-A has been reported to be approximately 498 µM, while its Ki value against human MAO-B is around 375 µM. In rat tissues, phentermine demonstrated Ki values of 85–88 μM for MAO-A.

Chlorphentermine, the para-chloro analog of phentermine, has also been shown to be a specific inhibitor of pulmonary mitochondrial MAO-A, exhibiting a mixed-type inhibition mechanism. The presence of a chlorine atom on the phenyl ring, as seen in chlorphentermine, can influence the inhibitory potency and selectivity towards MAO isoforms. Given that this compound features a chlorine atom at the meta position, it is plausible that this compound would also exhibit inhibitory activity against MAO, though its specific kinetics and isoform selectivity would require empirical determination.

| Compound | Enzyme | Inhibition Type | Ki Value | Source Organism |

|---|---|---|---|---|

| Phentermine | MAO-A | Competitive | ~498 µM | Human (recombinant) |

| Phentermine | MAO-B | Competitive | ~375 µM | Human (recombinant) |

| Phentermine | MAO-A | Competitive | 85-88 µM | Rat |

| Chlorphentermine | MAO-A | Mixed-type | Not specified | Rat, Rabbit, Guinea Pig (pulmonary) |

Preclinical Pharmacological Evaluation in Mechanistic Animal Models

The potential central nervous system (CNS) activity of derivatives of this compound can be inferred from preclinical studies on structurally similar compounds, particularly substituted amphetamines and cathinones.

Assessment of Central Nervous System (CNS) Activity (Indirectly via related compounds)

Compounds with a phenethylamine backbone, especially those with substitutions on the phenyl ring, are known to exert significant effects on the CNS, primarily through modulation of monoamine neurotransmitter systems. Studies on chloro-substituted cathinones, for example, have demonstrated potent psychostimulant properties.

In mice, 3-chloromethcathinone (B1649792) (3-CMC) has been shown to produce a dose-dependent increase in spontaneous horizontal locomotor activity. This hyperactivity is a hallmark of CNS stimulant action and is often associated with increased dopamine and serotonin levels in the brain. Similarly, other chloro-substituted cathinones have been found to increase locomotor activity in rodents, indicating a clear impact on central motor control pathways. The position of the chlorine atom on the phenyl ring can influence the potency and behavioral profile of these compounds.

| Compound | Animal Model | Observed CNS Effect | Key Finding |

|---|---|---|---|

| 3-Chloromethcathinone (3-CMC) | Mice | Increased horizontal locomotor activity | Dose-dependent stimulation. |

| 4-Chloroethcathinone (4-CEC) | Mice | Increased locomotor activity | Demonstrates psychostimulant properties. |

| 3-Chlorophenylpiperazine (mCPP) | Mice (BALB/c and CD-1 strains) | Inhibited basal and exploratory locomotor activity | Strain-dependent effects observed. |

Evaluation in Specific Disease Models Where Related Compounds Show Activity

The modulation of monoamine systems by phenethylamine derivatives suggests their potential utility or liability in the context of various CNS disorders. Animal models of depression and anxiety are often used to probe the effects of compounds that interact with serotonergic and dopaminergic pathways.

For instance, the forced swim test and tail suspension test are common models used to screen for antidepressant activity. In these tests, a reduction in immobility time is indicative of an antidepressant-like effect. While no specific data exists for this compound in these models, other monoamine reuptake inhibitors and releasing agents are known to be active.

Anxiety models, such as the elevated plus maze and open field test, are sensitive to drugs that affect anxiety-like behaviors. For example, chlorpheniramine, which can inhibit serotonin reuptake, has been shown to produce anxiolytic-like effects in mice, decreasing freezing behavior in the elevated open-platform and conditioned fear tests. The activity of this compound derivatives in such models would be a critical step in characterizing their potential therapeutic applications or abuse liability. The compound m-chlorophenylpiperazine (mCPP), another meta-chloro substituted phenyl derivative, is itself used to induce anxiety in animal models, highlighting the potent effects of this structural motif on anxiety-related circuits.

Metabolism and Biotransformation Studies of 2 3 Chlorophenyl 2 Methylpropan 1 Amine Theoretical and Precursor Based

Identification of Potential Metabolic Pathways

The chemical structure of 2-(3-Chlorophenyl)-2-methylpropan-1-amine, featuring a primary aliphatic amine, a tertiary carbon center, and a chlorinated aromatic ring, suggests several potential sites for metabolic activity. The metabolic fate of this compound is predicted based on the known biotransformations of similar chemical moieties.

Phase I reactions introduce or expose functional groups, most commonly through oxidation, reduction, or hydrolysis. nih.gov For this compound, the primary sites for these transformations are the amine and the chlorophenyl groups.

Oxidative Pathways: The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the principal catalyst for the oxidation of xenobiotics. rsc.org

Amine Group Oxidation: Primary aliphatic amines are known substrates for oxidative enzymes. Potential oxidative reactions include:

N-Oxidation: The amine group can be oxidized to form the corresponding hydroxylamine (B1172632). This reaction can be mediated by both cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs).

Oxidative Deamination: This process involves the oxidation of the carbon alpha to the amine group. For this compound, this would lead to the formation of an unstable carbinolamine intermediate, which would then spontaneously decompose to form 2-(3-chlorophenyl)-2-methylpropanal (B7845470) and release ammonia (B1221849). The resulting aldehyde could be further oxidized to a carboxylic acid. An alternative pathway could involve the formation of an imine intermediate. nih.gov

Aryl Group Oxidation: The chlorophenyl ring is a target for aromatic hydroxylation, a classic CYP-mediated reaction. rsc.org

Aromatic Hydroxylation: An oxygen atom can be inserted into the aromatic ring, typically at positions ortho or para to the existing substituent, to form a phenolic metabolite. This reaction proceeds via an epoxide intermediate.

Dehalogenation: While less common for aromatic chlorides than for other halogens, oxidative dehalogenation is a possible, albeit likely minor, pathway.

Reductive Pathways: Reductive metabolism is less common for these functional groups under normal aerobic conditions but can occur, particularly under anaerobic conditions such as those found in the gut microbiota.

Reductive Dehalogenation: The chlorine atom on the aromatic ring could potentially be removed and replaced with a hydrogen atom.

Nitro and Azo Reduction: While not directly applicable to this compound, it is worth noting that reductive enzymes are key in the metabolism of compounds containing nitro or azo groups.

A summary of potential Phase I metabolites is presented below.

| Metabolic Reaction | Affected Group | Potential Metabolite |

| N-Oxidation | Primary Amine | 2-(3-Chlorophenyl)-2-methyl-1-hydroxylaminopropane |

| Oxidative Deamination | Primary Amine | 2-(3-Chlorophenyl)-2-methylpropanal |

| Aromatic Hydroxylation | Chlorophenyl Ring | Hydroxy-2-(3-chlorophenyl)-2-methylpropan-1-amine |

Phase II conjugation reactions involve the attachment of endogenous polar molecules to the parent compound or its Phase I metabolites, further increasing water solubility for excretion. nih.govnumberanalytics.com

Glucuronidation: This is a major conjugation pathway catalyzed by UDP-glucuronosyltransferases (UGTs).

N-Glucuronidation: The primary amine group is a substrate for direct conjugation with glucuronic acid, forming a stable N-glucuronide. uomus.edu.iqwashington.edu

O-Glucuronidation: If aromatic hydroxylation occurs in Phase I, the resulting phenolic hydroxyl group becomes a prime site for O-glucuronidation, which is often a highly efficient clearance pathway. numberanalytics.com

Carbamate (B1207046) Glucuronidation: Primary amines can react non-enzymatically with carbon dioxide to form a carbamic acid, which is then a substrate for UGTs, resulting in a stable carbamate glucuronide metabolite. researchgate.net

Sulfation: This pathway is catalyzed by sulfotransferases (SULTs) and involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

N-Sulfation: The primary amine can be directly conjugated to form an N-sulfamate.

O-Sulfation: Phenolic metabolites generated during Phase I are excellent substrates for sulfation, competing with O-glucuronidation. numberanalytics.com

| Conjugation Reaction | Substrate | Potential Conjugate Metabolite |

| N-Glucuronidation | Parent Compound (Amine Group) | This compound-N-glucuronide |

| O-Glucuronidation | Phenolic Metabolite | Hydroxy-2-(3-chlorophenyl)-2-methylpropan-1-amine-O-glucuronide |

| N-Sulfation | Parent Compound (Amine Group) | This compound-N-sulfamate |

| O-Sulfation | Phenolic Metabolite | Hydroxy-2-(3-chlorophenyl)-2-methylpropan-1-amine-O-sulfate |

In Vitro Metabolic Stability Assessment

To move from theoretical pathways to empirical data, in vitro assays are employed to determine a compound's susceptibility to metabolism. These assays provide key parameters like metabolic half-life (t½) and intrinsic clearance (CLint).

This assay uses subcellular fractions of liver cells (microsomes) which are rich in Phase I enzymes, particularly CYPs. evotec.com The compound is incubated with liver microsomes in the presence of the necessary cofactor, NADPH, to initiate metabolic reactions. creative-bioarray.com The concentration of the parent compound is measured over time by LC-MS/MS.

The results allow for the calculation of the compound's intrinsic clearance, which reflects the metabolic capacity of the liver for that compound. creative-bioarray.com A short half-life suggests rapid metabolism and potentially low bioavailability in vivo. nih.gov

Hypothetical Data from a Microsomal Stability Assay

| Time (minutes) | Parent Compound Remaining (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

From this hypothetical data, the following parameters could be calculated:

Half-life (t½): ~25 minutes

Intrinsic Clearance (CLint): High

Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a cellular environment. news-medical.netbioivt.com Incubating the compound with suspended or plated hepatocytes provides a more comprehensive picture of its metabolic fate, including the formation of both Phase I and Phase II metabolites. europa.euyoutube.com

These studies are crucial for predicting in vivo clearance and identifying the major metabolites formed. news-medical.net The experimental design involves incubating the compound with hepatocytes and sampling at various time points to monitor the disappearance of the parent drug and the appearance of its metabolites. youtube.com

Hypothetical Data from a Hepatocyte Incubation Study

| Time (minutes) | Parent Compound (%) | Metabolite A (Hydroxylated) (%) | Metabolite B (N-Glucuronide) (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 15 | 75 | 15 | 5 |

| 30 | 50 | 25 | 15 |

| 60 | 20 | 30 | 35 |

This hypothetical data suggests that both Phase I (hydroxylation) and Phase II (glucuronidation) pathways are active, with glucuronidation being a major clearance route over time.

Enzymatic Reaction Mechanisms and Catalytic Cycles

The biotransformation of this compound would be mediated by specific enzyme families, each with a distinct catalytic mechanism. The primary enzyme system responsible for its oxidative metabolism is cytochrome P450.

Cytochrome P450 Catalytic Cycle: The CYP-mediated oxidation of a substrate (denoted as R-H) is a complex cycle involving several steps: ditki.comnih.gov

Substrate Binding: The substrate (R-H) binds to the active site of the CYP enzyme, displacing a water molecule from the heme iron, which is in the ferric (Fe³⁺) state. rsc.org

First Electron Transfer: The enzyme-substrate complex receives an electron from NADPH, transferred via the enzyme NADPH-cytochrome P450 reductase. This reduces the heme iron from Fe³⁺ to the ferrous (Fe²⁺) state. ditki.com

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

Second Electron Transfer: A second electron is transferred, again originating from NADPH, which can be delivered by either CYP reductase or cytochrome b5. This forms a reactive peroxide intermediate. nih.gov

O-O Bond Cleavage: The peroxide intermediate is protonated twice. This leads to the cleavage of the O-O bond, releasing a water molecule and forming a highly reactive iron(IV)-oxo species known as Compound I. rsc.org

Substrate Oxidation: Compound I is a powerful oxidant that abstracts a hydrogen atom from the substrate (R-H), followed by an oxygen rebound step, resulting in the hydroxylated product (R-OH). rsc.org

Product Release: The oxidized product is released from the active site, and the enzyme returns to its initial ferric state, ready for another catalytic cycle.

This cycle is central to Phase I metabolism, responsible for reactions like the aromatic hydroxylation and potential oxidative deamination of this compound. rsc.orgrsc.org Other enzymatic mechanisms, such as the transfer of a glucuronic acid moiety from an activated UDPGA cofactor by UGTs, would be responsible for the subsequent Phase II conjugation reactions. numberanalytics.com

Cytochrome P450-Mediated Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is a primary driver of drug metabolism, responsible for the oxidative biotransformation of a vast array of substances. nih.gov For this compound, several CYP-mediated reactions can be hypothesized.

One of the most common metabolic pathways for compounds containing an aromatic ring is aromatic hydroxylation . The chlorophenyl group of the molecule is a likely target for hydroxylation, a reaction catalyzed by various CYP isoforms, notably from the CYP1A, CYP2C, and CYP3A families. The position of hydroxylation can be influenced by the directing effects of the chlorine atom and the alkylamine side chain.

Another potential site for oxidation is the aliphatic part of the molecule. The methyl groups attached to the tertiary carbon could undergo hydroxylation to form primary alcohol metabolites. Furthermore, the primary amine group is susceptible to N-oxidation , a common metabolic pathway for primary amines, which can lead to the formation of hydroxylamine and nitroso derivatives.

Table 1: Theoretical Cytochrome P450-Mediated Metabolites of this compound

| Metabolic Reaction | Potential Metabolite | CYP Isoforms (Hypothesized) |

| Aromatic Hydroxylation | Hydroxy-2-(3-chlorophenyl)-2-methylpropan-1-amine | CYP1A2, CYP2C9, CYP2C19, CYP3A4 |

| Methyl Group Hydroxylation | 2-(3-Chlorophenyl)-2-(hydroxymethyl)propan-1-amine | CYP2E1, CYP3A4 |

| N-Oxidation | N-Hydroxy-2-(3-chlorophenyl)-2-methylpropan-1-amine | CYP2A6, CYP2D6 |

It is important to note that the specific CYP isoforms involved and the primary metabolites formed would need to be confirmed through in vitro studies with human liver microsomes and recombinant CYP enzymes.

Role of Other Drug-Metabolizing Enzymes

Beyond the Cytochrome P450 system, other drug-metabolizing enzymes are likely to play a role in the biotransformation of this compound and its initial metabolites.

Flavin-containing monooxygenases (FMOs) are another class of enzymes that can catalyze the N-oxidation of primary amines. In some cases, FMOs can be the primary enzymes responsible for this metabolic pathway, depending on the substrate's structure.

Following the initial oxidative metabolism by CYPs or FMOs, the resulting metabolites, particularly those with newly introduced hydroxyl groups, are often substrates for Phase II conjugation enzymes . These enzymes attach endogenous polar molecules to the metabolite, increasing its water solubility and facilitating its excretion from the body.

UDP-glucuronosyltransferases (UGTs) would likely conjugate hydroxylated metabolites, forming glucuronide conjugates. This is a major pathway for the elimination of many phenolic and alcoholic metabolites.

Sulfotransferases (SULTs) could also be involved in the conjugation of hydroxyl groups, forming sulfate (B86663) conjugates.

Table 2: Potential Phase II Conjugation Reactions

| Enzyme Family | Conjugating Agent | Potential Substrate (Metabolite) | Resulting Conjugate |

| UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | Hydroxy-2-(3-chlorophenyl)-2-methylpropan-1-amine | Glucuronide conjugate |

| Sulfotransferases (SULTs) | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) | Hydroxy-2-(3-chlorophenyl)-2-methylpropan-1-amine | Sulfate conjugate |

Advanced Analytical and Spectroscopic Characterization of 2 3 Chlorophenyl 2 Methylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular skeleton and the relative orientation of its constituent parts.

Proton NMR (¹H NMR) for Hydrogen Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 2-(3-Chlorophenyl)-2-methylpropan-1-amine, distinct signals corresponding to each unique proton environment are expected.

The aromatic protons on the 3-chlorophenyl ring are anticipated to appear as a complex multiplet in the downfield region of the spectrum, typically between δ 7.2 and 7.4 ppm. The electron-withdrawing effect of the chlorine atom and the substitution pattern of the ring would lead to distinct chemical shifts for the four aromatic protons.

The two protons of the aminomethyl group (-CH₂NH₂) are expected to produce a singlet or a narrowly split multiplet. The chemical shift of these protons would be influenced by the adjacent quaternary carbon and the nitrogen atom. The two methyl groups (-CH₃) attached to the quaternary carbon are chemically equivalent and would therefore give rise to a sharp singlet in the upfield region of the spectrum, integrating to six protons. The protons of the primary amine (-NH₂) are often observed as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 4H | Ar-H |

| 2.80 | s | 2H | -CH₂NH₂ |

| 1.50 | s | 2H | -NH₂ |

| 1.30 | s | 6H | 2 x -CH₃ |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule. The ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom.

The carbon atoms of the 3-chlorophenyl ring will resonate in the aromatic region of the spectrum, typically between δ 125 and 145 ppm. The carbon atom attached to the chlorine (C-Cl) will have a characteristic chemical shift within this range. The quaternary carbon atom attached to the phenyl ring, the two methyl groups, and the aminomethyl group will also have a distinct chemical shift, likely in the range of δ 40-50 ppm. The two equivalent methyl carbons will produce a single, more intense signal in the upfield region of the spectrum. The carbon of the aminomethyl group (-CH₂) will be influenced by the nitrogen atom and will appear in the range of δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | Ar-C (Quaternary) |

| 134.0 | Ar-C-Cl |

| 129.0 | Ar-CH |

| 128.0 | Ar-CH |

| 126.0 | Ar-CH |

| 125.0 | Ar-CH |

| 55.0 | -CH₂NH₂ |

| 42.0 | -C(CH₃)₂- |

| 25.0 | 2 x -CH₃ |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (2D-NMR) for Connectivity

Two-dimensional NMR (2D-NMR) techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity between atoms in a molecule.

A COSY experiment on this compound would reveal correlations between coupled protons. For instance, correlations would be expected between the aromatic protons on the 3-chlorophenyl ring, helping to assign their specific positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₀H₁₄ClN.

The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value can then be compared to the theoretical mass to confirm the molecular formula. The presence of chlorine is readily identified by its characteristic isotopic pattern, with peaks for the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Table 3: Predicted HRMS Data for this compound

| Ion | Theoretical m/z |

| [C₁₀H₁₅³⁵ClN]⁺ | 184.0888 |

| [C₁₀H₁₅³⁷ClN]⁺ | 186.0858 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and basic compounds like amines. In ESI-MS, the analyte is typically observed as a protonated molecule, [M+H]⁺.

The fragmentation of the protonated molecule in the mass spectrometer can provide valuable structural information. For this compound, a characteristic fragmentation pathway would involve the loss of the amine group. Another likely fragmentation would be the cleavage of the bond between the quaternary carbon and the aminomethyl group. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 4: Predicted Key Fragment Ions in the ESI-MS of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 184/186 | [C₁₀H₁₅ClN]⁺ | [M+H]⁺ |

| 167/169 | [C₁₀H₁₂Cl]⁺ | Loss of NH₃ |

| 154/156 | [C₉H₁₁Cl]⁺ | Loss of CH₂NH₂ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a spectrum is produced that reveals the vibrational modes of the chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of its bonds. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the amine group, the aromatic ring, and the alkyl groups.

Key expected vibrational modes would include N-H stretching vibrations of the primary amine group, C-H stretching from both the aromatic ring and the aliphatic methyl and methylene (B1212753) groups, C=C stretching of the chlorophenyl ring, and C-N and C-Cl stretching vibrations.

Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3250 (broad) | N-H stretching (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 3100-3000 | Aromatic C-H stretching | Chlorophenyl Ring |

| 2980-2850 | Aliphatic C-H stretching | Methyl (-CH₃), Methylene (-CH₂-) |

| 1620-1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | Aromatic C=C stretching | Chlorophenyl Ring |

| 1470-1430 | Aliphatic C-H bending | Methyl (-CH₃), Methylene (-CH₂-) |

| 1260-1020 | C-N stretching | Aliphatic Amine |

| 800-600 | C-Cl stretching | Chloro-aromatic |

| 900-675 | Aromatic C-H out-of-plane bending | Chlorophenyl Ring |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and analyzing the scattered light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would be expected to provide strong signals for the aromatic ring vibrations and the C-C backbone, which are often weaker in FT-IR spectra. The symmetric vibrations of the methyl groups would also be prominent.

Hypothetical FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | Aromatic C-H stretching | Chlorophenyl Ring |

| 2980-2850 | Aliphatic C-H stretching | Methyl (-CH₃), Methylene (-CH₂-) |

| 1600-1550 | Aromatic C=C stretching | Chlorophenyl Ring |

| 1000 (strong) | Aromatic ring breathing mode | Chlorophenyl Ring |

| 800-600 | C-Cl stretching | Chloro-aromatic |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays through a single crystal of the compound, a diffraction pattern is generated, which can be used to calculate the positions of the atoms in the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the amine group. This technique would also confirm the substitution pattern on the phenyl ring and the stereochemistry of the molecule. As no experimental crystal structure data is publicly available, a hypothetical data table is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.215 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For a synthesized chemical compound like this compound, chromatography is crucial for assessing its purity and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds. A typical HPLC method for an amine-containing compound like this compound would likely employ reverse-phase chromatography.

In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the chlorophenyl group is a strong chromophore.

Hypothetical HPLC Method Parameters

| Parameter | Hypothetical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Isocratic or Gradient (e.g., 30-70% Acetonitrile over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | ~ 8.5 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For this compound, GC analysis would be feasible. The compound would be vaporized and carried by an inert gas through a column containing a stationary phase.

The choice of column is critical for achieving good separation. A non-polar or mid-polar column would likely be suitable. A flame ionization detector (FID) is a common choice for detecting organic compounds, while a mass spectrometer (MS) detector would provide structural information for identification.

Hypothetical GC Method Parameters

| Parameter | Hypothetical Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C |

| Retention Time | ~ 12.3 min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used technique for the separation and identification of aromatic amines. The separation is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For aromatic amines like this compound, silica (B1680970) gel plates are commonly employed as the stationary phase. researchgate.net

The mobility of the amine on the TLC plate is highly dependent on the polarity of the mobile phase. A solvent system is chosen to achieve a significant difference in the retention factor (Rƒ) values between the target compound and any impurities. The mobility of aromatic amines generally increases with the polarity of the solvent system. For instance, solvents with low polarity like toluene (B28343) may result in moderate migration, allowing for the separation of primary and secondary aromatic amines, while more polar solvents like butanol will cause most amines to show higher mobility.

Visualization: After development, the separated spots can be visualized. Since the chlorophenyl group is a chromophore, spots can often be detected non-destructively under UV light (typically at 254 nm) on plates impregnated with a fluorescent indicator (e.g., Silica gel 60 F₂₅₄). oiv.int

For enhanced sensitivity or for compounds with weak UV absorption, derivatization or staining agents are used. A common method involves converting the amines into fluorescent dansyl derivatives by reacting them with dansyl chloride. oiv.int The resulting spots exhibit strong fluorescence under UV light, allowing for very low detection limits. oiv.int Alternatively, spray reagents can be used; a 1% methanolic solution of p-Dimethylaminobenzaldehyde (p-DAB) containing sulfuric acid is a classic visualization agent for amines.

Table 1: Influence of Mobile Phase Polarity on Aromatic Amine Mobility in TLC

| Mobile Phase | Polarity Index | General Mobility (Rƒ value) of Aromatic Amines | Reference |

|---|---|---|---|

| Toluene | 2.4 | Moderate (e.g., Rƒ ≈ 0.6), allows for binary/ternary separations. | |

| Diethyl Ether | 2.8 | High (e.g., Rƒ ≈ 1.0), many amines migrate with the solvent front. | |

| Butanol | 3.9 | High, most amines show increased mobility. | |

| Chloroform:Triethylamine (B128534) (4:1) | N/A | Effective for separating dansylated amine derivatives. | oiv.int |

Chiral Chromatography for Enantiomeric Purity

Since this compound possesses a chiral center, its enantiomers can exhibit different biological activities. Chiral chromatography is essential for separating these enantiomers to determine enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the predominant techniques for this purpose. chromatographyonline.comnih.gov

The key to enantiomeric separation is the use of a CSP that interacts stereoselectively with the enantiomers. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® and Chiralpak® series), are highly effective for resolving a wide range of chiral compounds, including aromatic amines. mdpi.comnih.govyakhak.org Cyclofructan-based CSPs have also been successfully evaluated for the enantiomeric separation of primary amines. chromatographyonline.com

Mobile phase composition is critical for achieving resolution. In normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (like ethanol (B145695) or 2-propanol) are common. chromatographyonline.comnih.gov The addition of small amounts of acidic and basic modifiers is often necessary to improve peak shape and selectivity. For amines, a basic additive such as diethylamine (B46881) (DEA) or triethylamine (TEA) is crucial to prevent peak tailing and, in some cases, to enable elution from the column. chromatographyonline.commdpi.com An acidic modifier like trifluoroacetic acid (TFA) may be used in conjunction with a base. chromatographyonline.com SFC, using carbon dioxide modified with polar solvents like methanol, offers a "green" and high-throughput alternative to HPLC for chiral separations. chromatographyonline.com

Table 2: Common Chiral Stationary Phases and Conditions for Aromatic Amine Resolution

| Chiral Stationary Phase (CSP) Type | Example Commercial Columns | Typical Mobile Phase Modifiers | Mode | Reference |

|---|---|---|---|---|

| Polysaccharide (Cellulose/Amylose Derivatives) | Chiralcel OD-H, Chiralpak IA, Chiralpak IE | Hexane/2-Propanol, Basic additives (e.g., Diethylamine) | HPLC | mdpi.comyakhak.org |

| Cyclofructan-Based | Larihc CF6-P | CO₂/Methanol, Trifluoroacetic acid/Triethylamine | SFC | chromatographyonline.com |

| Brush-Type (Pirkle-type) | Whelk-O1 | Hexane/Ethanol | HPLC | nih.gov |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible Spectroscopy for Electronic Absorption

UV-Visible spectroscopy is a rapid, reliable, and widely used technique for the quantitative determination of molecules containing chromophoric groups. jpsbr.org The this compound molecule contains a chlorophenyl ring, which acts as a chromophore and absorbs ultraviolet radiation, making this method suitable for its quantification.

The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For quantitative analysis, the wavelength of maximum absorbance (λmax) is first determined by scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm). ijpsjournal.com

Table 3: Typical UV-Spectrophotometric Parameters for the Analogous Compound Chlorpheniramine Maleate

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | 261 nm | 0.1N HCl | who.int |

| Wavelength of Maximum Absorbance (λmax) | 268 nm | 0.1N HCl | ijpsjournal.com |

| Linearity Range | 10 - 50 µg/mL | 0.1N HCl | jpsbr.orgijpsjournal.com |

| Correlation Coefficient (R²) | > 0.999 | 0.1N HCl | jpsbr.orgwho.int |

| Limit of Detection (LOD) | 0.62 µg/mL | 0.1N HCl | ijpsjournal.com |

| Limit of Quantification (LOQ) | 1.87 µg/mL | 0.1N HCl | ijpsjournal.com |

Theoretical and Computational Studies of 2 3 Chlorophenyl 2 Methylpropan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of 2-(3-Chlorophenyl)-2-methylpropan-1-amine. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net By focusing on the electron density, DFT calculations can determine various molecular properties, including the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

A hypothetical representation of DFT-calculated electronic properties for this compound, based on typical values for similar organic molecules, is presented below.

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the ability to donate an electron. |

| LUMO Energy | -1.2 | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 | Relates to chemical reactivity and stability. |

Prediction of Spectroscopic Properties (e.g., Electronic Absorption Spectra)

Theoretical methods can also predict various spectroscopic properties, including electronic absorption spectra, which are governed by transitions between electronic energy levels. Time-dependent DFT (TD-DFT) is a common approach for calculating the excitation energies and oscillator strengths that determine the position and intensity of absorption bands in the UV-visible spectrum.

For this compound, TD-DFT calculations would likely predict electronic transitions involving the π-orbitals of the chlorophenyl ring. The solvent environment can influence these transitions, and computational models can account for this by using methods like the Polarizable Continuum Model (PCM). researchgate.net While specific predicted spectra for this compound are not available, the methodology allows for a theoretical investigation of its spectroscopic signatures.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational landscapes and interactions with other molecules. nih.gov

Ligand-Protein Interaction Dynamics

To understand how this compound might interact with a biological target, such as a receptor or enzyme, MD simulations of the ligand-protein complex can be performed. nih.gov These simulations, often initiated from a docked pose, provide a dynamic picture of the binding event, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking. researchgate.net The stability of these interactions over the course of the simulation can be analyzed to estimate the binding affinity and residence time of the ligand in the binding pocket. mdpi.com

Prediction of Molecular Properties

Various computational tools and algorithms can predict a wide range of molecular properties based on the chemical structure of a compound. These predictions are valuable for initial screening and characterization. For this compound, several physicochemical and pharmacokinetic properties have been predicted and are available in public databases like PubChem.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 183.68 g/mol | PubChem nih.gov |

| XlogP | 2.7 | PubChemLite uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Monoisotopic Mass | 183.08148 Da | PubChemLite uni.lu |

Additionally, predicted collision cross-section (CCS) values, which are relevant for ion mobility mass spectrometry, are also available. These values provide information about the size and shape of the molecule in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 184.08876 | 139.8 |

| [M+Na]+ | 206.07070 | 148.2 |

| [M-H]- | 182.07420 | 143.1 |

| [M+NH4]+ | 201.11530 | 160.5 |

| [M+K]+ | 222.04464 | 143.9 |

Predicted Collision Cross Section (CCS) values per adduct calculated using CCSbase. uni.lu

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily nitrogen and oxygen, along with their attached hydrogen atoms. It is a valuable parameter for predicting the transport properties of drugs, including their absorption and ability to cross biological membranes.

For this compound, the computed TPSA is 26 Ų. nih.gov This value is derived from the contribution of the primary amine group (-NH2), which is the sole polar functional group in the molecule. The relatively low TPSA value suggests that the compound is likely to exhibit good cell membrane permeability. Molecules with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability. researchgate.net Furthermore, a TPSA below 90 Ų is often associated with the ability to penetrate the blood-brain barrier. wikipedia.org

| Parameter | Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 26 Ų | nih.gov |

Lipophilicity (XLogP3)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). XLogP3 is a computationally derived prediction of the LogP value.

The calculated XLogP3 value for this compound is 2.7. nih.gov This value indicates a moderate degree of lipophilicity. A positive LogP value signifies that the compound is more soluble in lipids (like octanol) than in water, suggesting it can readily pass through lipid-rich biological membranes. The XLogP3 value falls within the range typically associated with orally administered drugs, which often have LogP values between 1 and 5. This balance of hydrophilicity and lipophilicity is crucial for a compound to be absorbed from the gastrointestinal tract and distributed throughout the body.

| Parameter | Value | Reference |

|---|---|---|

| XLogP3 | 2.7 | nih.gov |

Derivatives and Analogues of 2 3 Chlorophenyl 2 Methylpropan 1 Amine in Research

Design and Synthesis of Novel Analogues

The synthetic accessibility of the 2-aryl-2-methylpropan-1-amine framework allows for systematic modifications to its core structure. These modifications typically focus on two main areas: the chlorophenyl ring and the alkyl-amine side chain.

Alterations to the chlorophenyl ring are a key strategy to modulate the electronic and steric properties of the molecule, which can significantly impact its interaction with biological targets. Synthetic approaches to introduce diverse substituents on the aromatic ring are well-established in organic chemistry.

One common strategy involves starting with differently substituted phenylacetonitriles, which can undergo α,α-dimethylation followed by reduction of the nitrile group to the primary amine. For instance, the use of di- or tri-substituted phenylacetonitriles can yield analogues with multiple substituents on the aromatic ring. Halogen atoms, alkyl groups, alkoxy groups, and nitro groups are examples of functionalities that can be introduced to probe the structure-activity relationship.

Another approach is the direct modification of the 2-(3-chlorophenyl)-2-methylpropan-1-amine core structure through aromatic substitution reactions, although the presence of the amine functionality might require protective group strategies to avoid side reactions.

Table 1: Representative Examples of Hypothetical Chlorophenyl Ring Analogues and Potential Synthetic Strategies

| Analogue Name | Modification | Potential Synthetic Precursor |

| 2-(2,3-Dichlorophenyl)-2-methylpropan-1-amine | Additional chloro group at the 2-position | 2,3-Dichlorophenylacetonitrile |

| 2-(3-Chloro-4-methylphenyl)-2-methylpropan-1-amine | Methyl group at the 4-position | 3-Chloro-4-methylphenylacetonitrile |

| 2-(3-Chloro-4-methoxyphenyl)-2-methylpropan-1-amine | Methoxy group at the 4-position | 3-Chloro-4-methoxyphenylacetonitrile |

| 2-(3,5-Dichlorophenyl)-2-methylpropan-1-amine | Additional chloro group at the 5-position | 3,5-Dichlorophenylacetonitrile |

Modifications to the alkyl chain and the primary amine group are crucial for altering the pharmacokinetic properties and target interaction profiles of the analogues. The primary amine serves as a handle for a variety of chemical transformations.

N-Alkylation and N,N-Dialkylation: The primary amine can be readily converted to secondary and tertiary amines through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. These modifications can influence the basicity of the amine and introduce steric bulk, which can affect receptor binding and selectivity.

N-Acylation: Reaction of the primary amine with acyl chlorides or anhydrides yields amide derivatives. This transformation changes the electronic properties of the nitrogen atom, removing its basicity and introducing a hydrogen bond donor/acceptor moiety, which can lead to different biological activities.

Alkyl Chain Homologation: While more synthetically challenging, extending or shortening the propane (B168953) chain can be explored to understand the spatial requirements of the molecule's biological target.

Table 2: Representative Examples of Alkyl Chain and Amine Functionality Analogues and Potential Synthetic Methods

| Analogue Name | Modification | Potential Synthetic Method |

| N-Methyl-2-(3-chlorophenyl)-2-methylpropan-1-amine | N-methylation | Reductive amination with formaldehyde |

| N,N-Dimethyl-2-(3-chlorophenyl)-2-methylpropan-1-amine | N,N-dimethylation | Eschweiler-Clarke reaction |

| N-Acetyl-2-(3-chlorophenyl)-2-methylpropan-1-amine | N-acetylation | Reaction with acetyl chloride or acetic anhydride (B1165640) |

| N-Benzyl-2-(3-chlorophenyl)-2-methylpropan-1-amine | N-benzylation | Reductive amination with benzaldehyde |

Structure-Property Relationships of Derived Compounds

The systematic synthesis of analogues allows for the investigation of structure-property relationships (SPRs), providing insights into how specific structural features influence the physicochemical and biological properties of the compounds. For phenethylamine (B48288) derivatives, SPR studies often focus on their interaction with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Generally, for phenethylamine-type compounds, the nature and position of substituents on the aromatic ring can dramatically affect potency and selectivity for these transporters. For instance, halogen substitution can influence the lipophilicity and binding affinity of the molecule. The position of the halogen (ortho, meta, or para) can also be a critical determinant of activity and selectivity.

The α,α-dimethyl substitution on the ethylamine (B1201723) side chain, as seen in the parent compound, is known to confer a distinct pharmacological profile compared to analogues with a single α-methyl group (like amphetamine) or no substitution. This gem-dimethyl group can impact the metabolic stability of the compound and its interaction with target proteins.

Variations in the amine functionality also play a significant role in the SPR. N-alkylation can modulate the affinity and selectivity for monoamine transporters, with the optimal alkyl group size being target-dependent. N-acylation, by converting the basic amine to a neutral amide, typically reduces or abolishes activity at monoamine transporters but may introduce new pharmacological properties.

Table 3: Inferred Structure-Activity Relationships at Monoamine Transporters for Hypothetical Analogues

| Analogue | Modification | Inferred Effect on DAT/NET/SERT Affinity | Rationale |